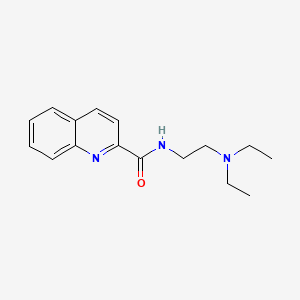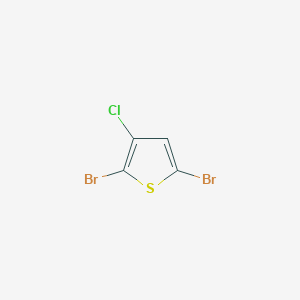
2-(2-Methoxyethoxy)phenol
Descripción general
Descripción
2-(2-Methoxyethoxy)phenol is a chemical compound with the CAS Number: 33130-23-3 . It has a molecular weight of 168.19 and is typically stored at room temperature . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12O3/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5,10H,6-7H2,1H3 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Phenols, in general, are colorless liquids or solids but can turn reddish-brown due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms .Aplicaciones Científicas De Investigación
Antioxidant Properties and Chemical Behavior
Antioxidant Mechanism Analysis : Kajiyama and Ohkatsu (2002) explored the substituent effects of phenolic antioxidants, focusing on o-methoxyphenols with m-substituents. They found that these substituents significantly influence the antioxidant activity, a concept referred to as the “secondary substituent effect” (Kajiyama & Ohkatsu, 2002).
Hydrogen Bonding and Antioxidant Efficiency : Heer et al. (1999) studied the effect of methoxy substitution on the phenolic-hydrogen bond dissociation enthalpy. They observed that o-methoxy-substituted phenol forms an additional hydrogen bond with solvents, enhancing its antioxidant capability (Heer, Korth, & Mulder, 1999).
Kinetics of Hydrogen Atom Abstraction : A study by Heer et al. (2000) revealed that hydrogen atom abstraction from methoxyphenols is easier from molecules with intramolecular hydrogen bonding. This property is significant for their function as antioxidants (Heer, Mulder, Korth, Ingold, & Lusztyk, 2000).
Influence on Physical Properties of Polymers : Conner et al. (2007) synthesized polyphosphazenes with 2-(2-methoxyethoxy)ethoxy side groups. They found that these side groups affected the glass transition temperatures and ionic conductivity of the polymers, highlighting their role in modifying material properties (Conner, Welna, Chang, & Allcock, 2007).
Thermochemical Analysis and Hydrogen Bonding : Varfolomeev et al. (2010) conducted thermochemical studies on methoxyphenols and their hydrogen-bonded complexes. They found that intermolecular hydrogen bond strength varies among methoxyphenols, influencing their thermodynamic properties (Varfolomeev, Abaidullina, Solomonov, Verevkin, & Emel’yanenko, 2010).
Biomedical and Biological Applications
- Anticancer Potential : Kim et al. (2019) studied 2-Methoxy-4-vinylphenol and found it effective in reducing the viabilityand migratory activity of pancreatic cancer cells. This highlights its potential application in cancer treatment (Kim, Han, Go, Oh, Kim, Jung, Lee, & Kim, 2019).
- Schiff Base Compound for Breast Cancer Cells : Sukria et al. (2020) explored a Schiff base compound synthesized from 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, testing its anticancer activity against T47D breast cancer cells. This research underlines the compound's possible use in breast cancer treatment (Sukria, Hayati, Hanapi, Adawiyah, & Ningsih, 2020).
Other Applications
Polymeric Carrier for Bioactive Agents : Gwon (2000) synthesized water-soluble poly(methoxyethoxy-aminoarlyoxy phosphazene) as a carrier molecule for bioactive agents. This indicates the potential of 2-(2-Methoxyethoxy)phenol derivatives in drug delivery systems (Gwon, 2000).
Synthesis of Redox Electrolytes : Attanayake et al. (2019) studied the synthesis and electrochemical analysis of phenothiazine derivatives, including 2-(2-methoxyethoxy)ethyl phenothiazine. Their work aims to develop high-concentration redox electrolytes for use in nonaqueous redox flow batteries (Attanayake, Kowalski, Greco, Casselman, Milshtein, Chapman, Parkin, Brushett, & Odom, 2019).
Lignin Pyrolysis for Phenol Production : Peng et al. (2014) investigated the effect of alkaline additives on lignin pyrolysis, producing various phenols including 2-methoxy-phenol. This study provides insights into the sustainable production of phenolic compounds from lignin (Peng, Zhang, Yue, & Xu, 2014).
Mecanismo De Acción
Safety and Hazards
The safety information for 2-(2-Methoxyethoxy)phenol includes several hazard statements such as H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Relevant Papers The search results include several papers related to this compound and similar compounds . These papers discuss various aspects of these compounds, including their synthesis, properties, and applications. They could provide further insights into this compound.
Propiedades
IUPAC Name |
2-(2-methoxyethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZJUYRNLOMDTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460807 | |
| Record name | 2-(2-methoxyethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33130-23-3 | |
| Record name | 2-(2-methoxyethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline](/img/structure/B1655122.png)
![[(4Ar,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-1H-purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B1655124.png)
![N-[(3-Methyl-1-cyclohex-2-enylidene)amino]-2,4-dinitro-aniline](/img/structure/B1655126.png)
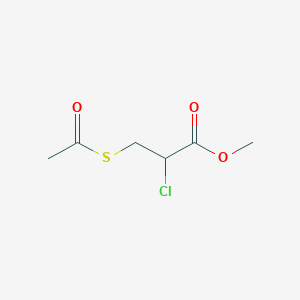

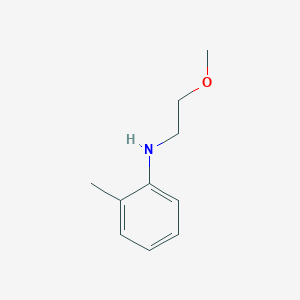
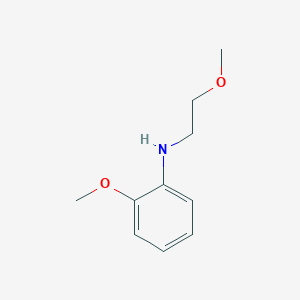
![2-[5-(Carboxymethylsulfanyl)pentylsulfanyl]acetic acid](/img/structure/B1655132.png)


